Ethyl 4-{[(3-chlorophenyl)acetyl]amino}
Description
Ethyl 4-{[(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetyl]amino}benzoate (hereafter referred to by its IUPAC name) is a synthetic organic compound with the molecular formula C₂₇H₃₂ClN₅O₅ and a monoisotopic mass of 541.209197 g/mol . Its structure features:
- A benzoate ester core.
- A piperazine ring substituted with a 3-chlorophenyl group.
- A 3-oxopiperazine moiety linked via acetylated amino groups.
Properties
Molecular Formula |
C17H16ClNO3 |
|---|---|
Molecular Weight |
317.769 |
IUPAC Name |
ethyl 4-[[2-(3-chlorophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-6-8-15(9-7-13)19-16(20)11-12-4-3-5-14(18)10-12/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
VJBRSPFDXBJXHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Structure Diversity: The benzoate core (Ethyl 4-{[...]amino}) differs from thienopyridine (KuSaSch series) and quinazoline analogs, leading to divergent electronic properties and biological targets. The piperazine and 3-oxopiperazine groups in Ethyl 4-{[...]amino} are absent in other analogs, suggesting unique binding interactions .
Substituent Position Effects: Chlorophenyl Position: KuSaSch074 (2-chloro) and KuSaSch058 (3-chloro) exhibit lower yields (25% for KuSaSch058) compared to 4p (79% with 3-chloro), indicating steric or electronic challenges in thienopyridine synthesis . Fluorophenyl Substitution: KuSaSch073 (4-fluoro) may offer enhanced metabolic stability compared to chlorophenyl analogs .
Synthetic Methods: Ethyl 4-{[...]amino} and KuSaSch series use amide coupling with chloroacetamide derivatives, but purification methods vary (e.g., crystallization vs. column chromatography) .
Table 2: Physicochemical Data
| Compound Name | Molecular Formula | Melting Point (°C) | IR/NMR Data Availability | Biological Activity |
|---|---|---|---|---|
| Ethyl 4-{[...]amino} | C₂₇H₃₂ClN₅O₅ | Not reported | Not reported | Proposed GPCR modulation |
| KuSaSch058 | C₂₇H₂₈Cl₂N₆O₃S | Not reported | Yes (IR, ¹H/¹³C NMR) | Antiplasmodial (IC₅₀: <1 µM) |
| 4p | C₁₈H₁₅ClN₂O₂ | Not reported | Not reported | Not specified |
Key Observations:
- Spectroscopic Data: KuSaSch series are well-characterized (IR, NMR), while Ethyl 4-{[...]amino} lacks detailed spectral data in the provided evidence .
Commercial and Research Relevance
- Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate is commercially available, highlighting its utility in drug discovery .
- The KuSaSch series represents novel antiplasmodial leads, whereas Ethyl 4-{[...]amino}’s piperazine-piperazine linkage may enable modular design for CNS-targeted drugs .
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